1,9-Diiodononane

Description

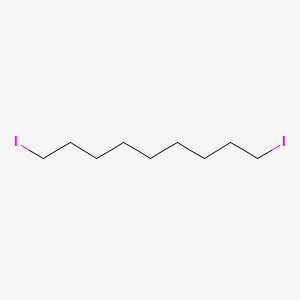

1,9-Diiodononane: is an organic compound with the molecular formula C9H18I2 . It is a diiodoalkane, specifically a nonane derivative where iodine atoms are attached to the first and ninth carbon atoms. This compound is known for its use in various organic synthesis processes due to its reactivity and ability to form carbon-iodine bonds .

Properties

IUPAC Name |

1,9-diiodononane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18I2/c10-8-6-4-2-1-3-5-7-9-11/h1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVXLFUVDXDMDFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCI)CCCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0067008 | |

| Record name | Nonane, 1,9-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24613-65-8 | |

| Record name | 1,9-Diiodononane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24613-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonane, 1,9-diiodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024613658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,9-Diiodononane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9480 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nonane, 1,9-diiodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonane, 1,9-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,9-diiodononane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.126 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,9-Diiodononane can be synthesized through the iodination of nonane. One common method involves the reaction of nonane with iodine and a suitable oxidizing agent, such as nitric acid, under controlled conditions. The reaction typically proceeds as follows: [ \text{C}9\text{H}{20} + 2\text{I}_2 \rightarrow \text{C}9\text{H}{18}\text{I}_2 + 2\text{HI} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale reactors where nonane is treated with iodine in the presence of a catalyst to ensure efficient and high-yield production. The reaction conditions, such as temperature and pressure, are optimized to maximize the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 1,9-Diiodononane undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atoms in this compound can be substituted with other nucleophiles, such as hydroxide ions, to form alcohols.

Reduction Reactions: The compound can be reduced to nonane by using reducing agents like lithium aluminum hydride.

Coupling Reactions: It can participate in coupling reactions to form longer carbon chains or cyclic compounds.

Common Reagents and Conditions:

Substitution Reactions: Sodium hydroxide (NaOH) in aqueous solution.

Reduction Reactions: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Coupling Reactions: Palladium catalysts in the presence of phosphine ligands.

Major Products Formed:

Alcohols: From substitution reactions.

Nonane: From reduction reactions.

Extended carbon chains or cyclic compounds: From coupling reactions.

Scientific Research Applications

1,9-Diiodononane has several applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

Material Science: It is utilized in the preparation of polymers and other materials with specific properties.

Medicinal Chemistry: The compound is explored for its potential in drug development and as a precursor for bioactive molecules.

Analytical Chemistry: It is used in chromatography and other analytical techniques to separate and identify compounds

Mechanism of Action

The mechanism of action of 1,9-diiodononane primarily involves its ability to undergo substitution and coupling reactions. The iodine atoms act as leaving groups, allowing the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity makes it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

1,9-Dibromononane: Similar structure but with bromine atoms instead of iodine.

1,9-Dichlorononane: Similar structure but with chlorine atoms instead of iodine.

1,9-Difluorononane: Similar structure but with fluorine atoms instead of iodine.

Comparison: 1,9-Diiodononane is unique due to the presence of iodine atoms, which are larger and more polarizable compared to bromine, chlorine, and fluorine. This results in different reactivity and physical properties. For example, iodine atoms make this compound more reactive in substitution reactions compared to its bromo, chloro, and fluoro counterparts .

Biological Activity

1,9-Diiodononane is a compound that has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antiproliferative effects, pro-apoptotic activity, and its impact on inflammatory markers. The findings are supported by various studies, including in vitro assays and molecular docking analyses.

Chemical Structure and Properties

This compound is characterized by its iodine substituents at the 1 and 9 positions of the nonane chain. This structural configuration is hypothesized to contribute to its biological activities, particularly in the modulation of cellular processes.

Antiproliferative Activity

Recent studies have shown that this compound exhibits selective antiproliferative effects against certain cancer cell lines. For instance, in assays conducted on K562 cells (a human leukemia cell line), it was observed that:

- Compound Effects : this compound did not significantly affect cell viability at lower concentrations but demonstrated a slight reduction in total cell numbers at higher concentrations.

- Comparative Analysis : When compared to other derivatives, it exhibited moderate activity with a reduction of approximately 13% in cell counts after 72 hours of treatment .

Table 1: Antiproliferative Effects of this compound

| Compound | Cell Line | Concentration (µM) | % Reduction in Cell Count |

|---|---|---|---|

| This compound | K562 | 10 | 13% |

| Other Derivative A | K562 | 10 | 25% |

| Other Derivative B | K562 | 10 | No significant effect |

Pro-Apoptotic Activity

The pro-apoptotic effects of this compound were evaluated using the Annexin V Apoptosis Detection Kit and Caspase-Glo assays. Results indicated:

- Caspase Activation : Significant increases in caspase-3 and caspase-7 activities were observed after treatment with the compound. Specifically, a notable increase of up to 2.31-fold was recorded after prolonged exposure (48 hours) compared to untreated controls .

- Mechanism of Action : The compound appears to induce apoptosis through mitochondrial pathways, which is supported by increased levels of reactive oxygen species (ROS) following treatment .

Table 2: Pro-Apoptotic Effects of this compound

| Time (hours) | Caspase-3 Activity Increase (%) | Caspase-7 Activity Increase (%) |

|---|---|---|

| 12 | 26 | 27 |

| 48 | 231 | - |

Inhibition of IL-6 Release

In inflammatory models, the effect of this compound on interleukin-6 (IL-6) release was assessed:

- Results : The compound significantly reduced IL-6 levels by approximately 50% after treatment. This suggests its potential as an anti-inflammatory agent .

Table 3: IL-6 Release Inhibition

| Compound | IL-6 Level Reduction (%) |

|---|---|

| This compound | 50% |

| Other Compound C | 40% |

Antioxidant Activity

In addition to its antiproliferative and anti-inflammatory properties, the antioxidant capacity of this compound was evaluated through ROS generation assays. The compound induced significant oxidative stress in K562 cells:

- ROS Generation : A statistically significant increase in fluorescence intensity indicative of ROS production was noted after incubation with the compound .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to or derived from iodine-containing aliphatic hydrocarbons like this compound. These studies often employ various methodologies including:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.